
5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of benzodioxoles and oxadiazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzodioxole ring fused to an oxadiazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with a suitable nitrile or ester in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In the realm of chemistry, 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore novel synthetic methodologies and chemical reactions.
Biology
This compound has demonstrated promising biological activities:
- Anticancer Activity: Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, research indicates that it interacts with tubulin to disrupt microtubule dynamics, which is critical for cancer cell division .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential:
- Non-Alcoholic Fatty Liver Disease (NAFLD): Preliminary studies suggest that this compound may have beneficial effects on mitochondrial uncoupling and lipid metabolism, making it a candidate for treating NAFLD.
Industrial Applications
In industrial settings, this compound is valuable for developing new materials with specific electronic or optical properties. Its unique characteristics make it suitable for applications in materials science and nanotechnology.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Mitochondrial Function
Research exploring the effects of this compound on mitochondrial function revealed that it could enhance mitochondrial uncoupling in liver cells. This property may contribute to its therapeutic potential in metabolic disorders like NAFLD.
Wirkmechanismus
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to and inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in the attached functional groups and overall structure.
2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Similar in having both benzodioxole and oxadiazole rings but with different substituents.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of benzodioxole and oxadiazole rings, which imparts distinct chemical reactivity and biological activity.
Biologische Aktivität
5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Information
The molecular formula of this compound is . Its structural representation includes a benzodioxole moiety attached to an oxadiazole ring, which is significant for its biological activity.
Table 1: Structural Information
Property | Value |
---|---|
Molecular Formula | C15H11N3O3 |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC4=CC=CC=C4 |
InChI | InChI=1S/C15H11N3O3/c1-2-4-11(5-3-1)16-15... |
InChIKey | UQRGDXNZCZWZES-UHFFFAOYSA-N |
Antidiabetic Potential
Recent research has highlighted the potential antidiabetic properties of compounds containing the oxadiazole structure. For instance, derivatives that combine oxadiazole with other scaffolds have shown significant inhibition of α-amylase, an enzyme crucial in carbohydrate digestion. A study indicated that certain oxadiazole derivatives exhibited up to 87.5% inhibition at specific concentrations, outperforming standard antidiabetic drugs like acarbose .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of benzothiazole and oxadiazole derivatives. A study synthesized novel compounds based on these structures and evaluated their efficacy against seizures using both in vitro and in vivo methods. Some derivatives demonstrated significant anticonvulsant effects in animal models, suggesting that the oxadiazole moiety may enhance neuroprotective properties .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds can effectively bind to the active sites of enzymes like α-amylase and various receptors involved in seizure activity. This binding often involves hydrogen bonding and hydrophobic interactions, which are critical for their pharmacological effects .
Case Studies
Several case studies have explored the biological efficacy of related compounds:
- Antidiabetic Agents : A study synthesized a series of oxadiazole derivatives and tested their inhibitory effects on α-amylase. The most potent derivative showed a significant reduction in glucose absorption in vitro.
- Anticonvulsant Evaluation : Another research focused on testing several oxadiazole derivatives for their anticonvulsant activity using established seizure models. Compounds were evaluated for their protective effects against induced seizures and showed promising results.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via cyclization of acylhydrazides using dehydrating agents. For example:
- Route 1 : Reacting substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at 120°C to form the oxadiazole ring .
- Route 2 : Condensation of benzodioxol-containing precursors with aminoguanidine under reflux in ethanol, followed by purification via column chromatography .
Intermediates are characterized using FT-IR (to confirm N-H and C=O stretches), ¹H/¹³C NMR (to verify aromatic and oxadiazole protons), and mass spectrometry (for molecular ion validation) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Methodological Answer:
- X-ray crystallography : Resolves bond angles and dihedral angles between benzodioxole and oxadiazole rings (e.g., dihedral angle = 80.2° in related structures) .
- IR spectroscopy : Identifies key functional groups (e.g., NH₂ stretches at ~3300–3400 cm⁻¹, C=N at 1600 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for handling during biological assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound, and what factors influence scalability?
Methodological Answer: Key parameters include:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 120°C (POCl₃) | Maximizes cyclization |
Solvent | Acetonitrile | Enhances solubility |
Catalyst | K₂CO₃ (2.5 eq) | Accelerates SN2 mechanisms |
Reaction Time | 10–12 hours | Balances completion vs. decomposition |
Scalability challenges arise from exothermic reactions (requires controlled cooling) and purification difficulties (use preparative HPLC for polar byproducts) .
Q. How can contradictions in reported biological activity data (e.g., anticancer vs. antioxidant) be resolved?
Methodological Answer:
- Comparative assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer) and antioxidant models (DPPH/ABTS radicals) under identical conditions .
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like EGFR (anticancer) or Nrf2 (antioxidant). Differences in binding affinity (ΔG values) explain divergent activities .
- Dose-response curves : Establish EC₅₀ values to differentiate potency thresholds for each activity .
Q. What computational methods validate the electronic properties of this compound for structure-activity relationships (SAR)?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., ~4.2 eV for charge transfer in benzodioxole-oxadiazole systems) .
- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic regions influencing protein binding .
- ADMET prediction : Use SwissADME to correlate logP values (>2.5) with membrane permeability for SAR refinement .
Q. How can crystallographic data inform the design of derivatives with enhanced stability?
Methodological Answer:
- Hydrogen-bonding networks : Analyze crystal packing (e.g., C–H⋯N interactions in [19]) to design derivatives with stronger intermolecular forces.
- Torsional flexibility : Reduce rotational freedom in the oxadiazole-amine linkage to improve thermal stability (e.g., introduce methyl groups at C4) .
Q. What strategies mitigate compound instability during long-term biological assays?
Methodological Answer:
- Storage : Lyophilize and store at –80°C under argon to prevent oxidation of the benzodioxole ring .
- Buffer selection : Use PBS (pH 7.4) with 0.01% BSA to minimize hydrolysis of the oxadiazole moiety .
- Light exposure : Conduct assays in amber vials to avoid photodegradation (λmax ~280 nm) .
Q. How can researchers ensure reproducibility in pharmacological studies?
Methodological Answer:
- Batch characterization : Validate each synthesis batch via HPLC (purity >95%) and elemental analysis .
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
- Open-data practices : Share raw spectral data (e.g., via Zenodo) and detailed synthetic protocols .
Q. What theoretical frameworks guide the exploration of novel derivatives?
Methodological Answer:
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYBBDXAHGPAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230830 | |
Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80987-71-9 | |
Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080987719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.